5-Phosphoarabinonic acid
Description
5-Phosphoarabinonic acid (C₅H₁₁O₉P) is a phosphorylated derivative of arabinonic acid, a sugar acid with a carboxylic acid group at the C1 position and a phosphate group esterified at the C5 hydroxyl. Its molecular weight is 246.108 g/mol, and it features three defined stereocenters, contributing to its structural specificity . This compound is also referred to as arabinonate-5-phosphate or 5-O-phosphono-D-arabinonic acid .
Biologically, 5-phosphoarabinonic acid has been implicated in plant stress responses. Recent studies suggest it binds to plant germin-like proteins (GLPs), such as A0A287V4F1, which may facilitate recognition of fungal and bacterial pathogens by interacting with chitin or peptidoglycan cell walls .
Structure
3D Structure
Properties
CAS No. |
14405-05-1 |
|---|---|
Molecular Formula |
C5H11O9P |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
InChI Key |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Synonyms |
5-phosphoarabinonate arabinonate-5-phosphate |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Phosphoarabinonic Acid typically involves the phosphorylation of arabinonic acid. One common method is the reaction of arabinonic acid with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial production methods for 5-Phosphoarabinonic Acid are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar phosphorylation reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
5-Phosphoarabinonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 5-Phosphoarabinonic Acid to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phospho group in 5-Phosphoarabinonic Acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
5-Phosphoarabinonic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving phosphorylation.
Biology: The compound is studied for its role in metabolic pathways, especially those involving carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.
Mechanism of Action
The primary mechanism of action of 5-Phosphoarabinonic Acid involves its interaction with enzymes, particularly glucose-6-phosphate isomerase. The compound acts as a strong inhibitor, mimicking the cis-enediol intermediate of the enzyme-catalyzed reaction. This inhibition is crucial for studying the enzyme’s function and developing potential therapeutic agents .
Comparison with Similar Compounds
Structural Comparison: 5-Phosphoarabinonic Acid vs. D-Arabinose 5-Phosphate
While both compounds derive from arabinose, their functional groups and metabolic roles differ significantly:
Key Differences :
- Oxidation State: The carboxylic acid group in 5-phosphoarabinonic acid increases its oxidation state compared to the aldehyde in D-arabinose 5-phosphate, altering reactivity and interaction with proteins .
Functional Comparison: 5-Phosphoarabinonic Acid vs. Phosphatidic Acid
Phosphatidic acid (PA) is a phospholipid involved in cellular signaling and membrane biosynthesis. Though unrelated structurally, both PA and 5-phosphoarabinonic acid participate in stress-related signaling:
Key Insights :
- Structural Complexity: PA’s amphipathic nature enables membrane integration, whereas 5-phosphoarabinonic acid’s polar structure favors soluble protein interactions .
Research Implications and Gaps
- 5-Phosphoarabinonic Acid: Further studies are needed to elucidate its biosynthetic pathway and precise mechanism in plant immunity.
- D-Arabinose 5-Phosphate: Its metabolic role remains speculative; isotopic tracing could clarify its involvement in central carbon metabolism.
- Phosphatidic Acid : Comparative studies may reveal conserved signaling principles between lipids and sugar phosphates in stress adaptation.
Q & A
Q. What metabolic pathways involve 5-Phosphoarabinonic acid, and how can researchers experimentally confirm its role in these pathways?
- Answer: 5-Phosphoarabinonic acid is implicated in glycolysis/gluconeogenesis via its association with phosphoglucose isomerase (PGI) in microbial systems . To confirm its role:
- Perform enzyme activity assays (e.g., spectrophotometric monitoring of PGI kinetics with 5-Phosphoarabinonic acid as a substrate or inhibitor).
- Use metabolic flux analysis in microbial models (e.g., E. coli knockout strains lacking PGI) to compare pathway efficiency with/without the compound.
- Validate via isotopic tracing (e.g., -labeled substrates) to track carbon flow in the presence of the compound.
Q. What analytical techniques are recommended for detecting and quantifying 5-Phosphoarabinonic acid in microbial or plant samples?
- Answer:
- Chromatography: Use HPLC or LC-MS with ion-pairing reagents to separate and quantify phosphorylated intermediates .
- Spectroscopy: Employ -NMR to identify phosphate groups in purified samples.
- Enzymatic assays: Couple with NADH-linked reactions (e.g., using purified dehydrogenases) for indirect quantification .
Advanced Research Questions
Q. How can researchers design experiments to investigate the binding affinity of 5-Phosphoarabinonic acid to germin-like proteins (GLPs) in plant stress responses?
- Answer:
- Protein-ligand interaction studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () .
- Genetic models: Generate GLP-knockout plants (via CRISPR/Cas9) and compare stress phenotypes (e.g., fungal resistance) with wild-type under 5-Phosphoarabinonic acid treatment.
- Structural analysis: Perform X-ray crystallography or cryo-EM of GLP-5-Phosphoarabinonic acid complexes to identify binding pockets .
Q. What are common methodological challenges in synthesizing 5-Phosphoarabinonic acid derivatives, and how can they be addressed?
- Answer:
- Phosphorylation efficiency: Low yields due to steric hindrance. Optimize using enzymatic phosphorylation (e.g., kinases) over chemical methods .
- Purification: Separate phosphorylated products from byproducts via anion-exchange chromatography or size-exclusion chromatography.
- Stability: Prevent hydrolysis by storing derivatives at -80°C in anhydrous buffers and avoiding prolonged exposure to alkaline pH .
Q. How should researchers approach contradictory findings regarding the enzymatic inhibition properties of 5-Phosphoarabinonic acid across different microbial species?
- Answer:
- Methodological audit: Compare assay conditions (pH, temperature, cofactors) between studies; subtle differences may alter enzyme kinetics .
- Species-specific factors: Test homologs of PGI from divergent microbes (e.g., Bacillus vs. Pseudomonas) to identify structural determinants of inhibition .
- Meta-analysis: Use tools like PRISMA to systematically evaluate literature, highlighting biases in data collection or statistical methods .
Q. What statistical methods are recommended for analyzing the dose-response effects of 5-Phosphoarabinonic acid in enzyme inhibition studies?
- Answer:
- Non-linear regression: Fit data to Hill-Langmuir equations to determine IC and cooperativity coefficients.
- Error propagation: Account for variability in triplicate measurements using Monte Carlo simulations or bootstrap resampling .
- Comparative tests: Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare inhibition across enzyme isoforms or species .
Methodological Best Practices
- Data presentation: Include raw datasets in supplementary materials and processed data (e.g., normalized activity rates) in main figures .
- Reproducibility: Document buffer compositions, enzyme sources, and instrument calibration protocols in detail .
- Literature synthesis: Use SciFinder or Reaxys to compile primary data on 5-Phosphoarabinonic acid, avoiding non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
